![molecular formula C30H33N5O2S B2796137 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 689228-59-9](/img/structure/B2796137.png)
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide is a useful research compound. Its molecular formula is C30H33N5O2S and its molecular weight is 527.69. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileukemic Activity
The title compound exhibits promising cytotoxic effects against leukemia cell lines. Its anti-leukemic activity makes it a potential candidate for further investigation in cancer chemotherapy. Understanding its mechanism of action and exploring its efficacy against different leukemia subtypes could be valuable .
Heterocyclic Framework
The compound contains a pyrrolo[2,3-c]quinoline heterocyclic framework. Such heterocycles have attracted attention due to their diverse biological activities. Researchers have reported that pyrrolo[2,3-c]quinolines serve as intermediates for synthesizing antiparasitic agents, antitubercular agents, and PDE4 inhibitors (used in treating CNS disorders). Investigating this compound’s structure-activity relationship within this framework could reveal additional therapeutic potential .
Antiviral Properties
While not explicitly mentioned for this compound, piperidine-based structures have been explored for their antiviral properties. For instance, N-(piperidine-4-yl) benzamide derivatives have been investigated against cancer cells . Although further studies are needed, it’s worth considering whether our compound exhibits any antiviral effects.
Molecular Docking Studies
Given the compound’s structural complexity, molecular docking studies could provide insights into its interactions with cellular targets. Researchers have successfully used molecular docking to evaluate the anti-HIV-1 activity of novel indole derivatives . Applying similar techniques to our compound may reveal potential protein targets and shed light on its mode of action.
Combination Therapy
Considering the challenges of leukemia treatment, exploring combination therapies is essential. Investigate whether our compound synergizes with existing chemotherapeutic agents or other novel compounds. Combination approaches may enhance efficacy while minimizing side effects.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals
Mode of Action
The presence of the piperidine ring and the quinazolinone group suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biochemical pathways, including neurotransmission, signal transduction, and metabolic processes .
Pharmacokinetics
For example, the piperidine ring may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Piperidine derivatives have been found to have a variety of biological effects, including antiviral , anti-inflammatory, and analgesic activities .
properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2S/c1-33(2)24-13-11-23(12-14-24)31-28(36)21-38-30-32-27-16-15-25(34-17-7-4-8-18-34)19-26(27)29(37)35(30)20-22-9-5-3-6-10-22/h3,5-6,9-16,19H,4,7-8,17-18,20-21H2,1-2H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSCWSMOWJZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.